
Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate” is likely a derivative of benzoxazole, which is a heterocyclic compound with a benzene ring fused to an oxazole ring . The “methyl 2-(chloromethyl)” part suggests that there is a methyl group and a chloromethyl group attached to the benzoxazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely have a benzoxazole core with a methyl group, a chloromethyl group, and a carboxylate group attached . The exact positions of these groups on the benzoxazole ring would depend on the specific synthesis process.Chemical Reactions Analysis
The chloromethyl group in “this compound” could potentially undergo nucleophilic substitution reactions . The carboxylate group could participate in esterification or amidation reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Triazole Carboxamides : Lin and Liu (1984) reported the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole carboxamides using a precursor related to Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate (Lin & Liu, 1984).
- Formation of Benzoxazin-Derivatives : Gauss and Heitzer (1970) studied the reactions of 2-Dichlormethyl-benzoxazoles with sodium methylate and piperidine, leading to the formation of Benzoxazin derivatives (Gauss & Heitzer, 1970).
- Benzoxazole Crown Ether Cyanine Dyes : Xiu (1992) synthesized 2-methyl-6,7-dihydroxyl benzoxazole and further processed it into benzoxazole crown ether cyanine dyes (Xiu, 1992).
Biological and Medicinal Applications
- Antimicrobial Agents : Vodela et al. (2013) synthesized novel benzoxazole based 1,3,4-oxadiazoles as potential antimicrobial agents (Vodela et al., 2013).
- Anti-Inflammatory and Cytotoxic Agents : Thakral et al. (2022) designed and synthesized benzoxazole-5-carboxylic acids as potential anti-inflammatory and cytotoxic agents (Thakral et al., 2022).
- DNA Topoisomerase II Inhibitors : Pınar et al. (2004) explored benzoxazole derivatives as eukaryotic DNA topoisomerase II inhibitors (Pınar et al., 2004).
Physicochemical Studies
- Two-Photon Absorption Properties : Liu et al. (2017) studied benzoxazole-based pyridinium salts for their two-photon absorption properties and bio-imaging applications (Liu et al., 2017).
- Antioxidant Activity : Khizhan et al. (2011) investigated the antioxidant effect of 2-methyl-1,3-benzoxazol-6-ol, a related compound (Khizhan et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-chloromethyl-4(3h)-quinazolinones, have shown promising anticancer activity
Mode of Action
Chloromethyl groups, like the one present in this compound, are often used in organic synthesis for introducing protecting groups This suggests that the compound might interact with its targets by forming covalent bonds, thereby modifying the targets’ function
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to cancer cell survival
Result of Action
Given the potential anticancer activity of similar compounds , it’s plausible that this compound may induce cell death in cancer cells or inhibit their proliferation
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-11)12-7/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECWBXGOABFMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


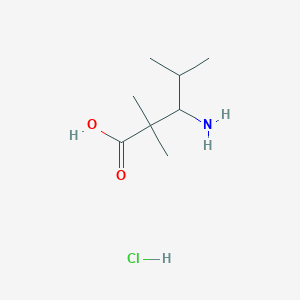
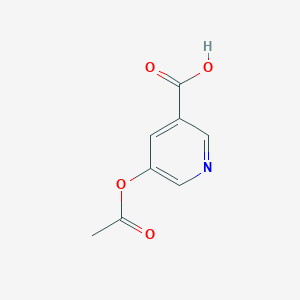
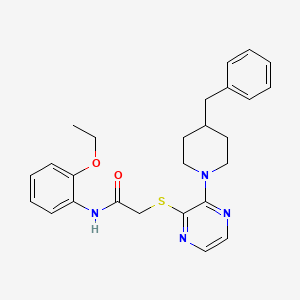

![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)
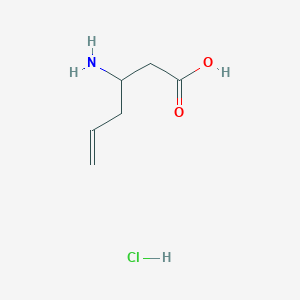

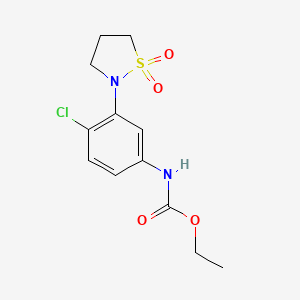
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)
